molecular formula C18H20N4S B11766477 4-(2,3-Dimethylphenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol

4-(2,3-Dimethylphenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11766477
M. Wt: 324.4 g/mol
InChI Key: ZNRYNMIDLGONKG-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Substitution Reactions:

    Thiol Group Introduction: The thiol group is introduced through a nucleophilic substitution reaction, often using thiourea or similar compounds.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

4-(2,3-Dimethylphenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent and in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Dimethylphenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    4-(2,3-Dimethylphenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-amine: Similar structure but with an amine group instead of a thiol group.

Uniqueness

4-(2,3-Dimethylphenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiol group, in particular, allows for unique reactivity and interactions compared to similar compounds with different functional groups.

Properties

Molecular Formula

C18H20N4S

Molecular Weight

324.4 g/mol

IUPAC Name

4-(2,3-dimethylphenyl)-3-[(4-methylanilino)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H20N4S/c1-12-7-9-15(10-8-12)19-11-17-20-21-18(23)22(17)16-6-4-5-13(2)14(16)3/h4-10,19H,11H2,1-3H3,(H,21,23)

InChI Key

ZNRYNMIDLGONKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NNC(=S)N2C3=CC=CC(=C3C)C

Origin of Product

United States

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